2-Chloro-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE is a heterocyclic compound that features an oxazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE typically involves the formation of the oxazole-pyridine core followed by the introduction of the chloro and acetamide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the oxazole ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chloro group via halogenation reactions.
Amidation Reactions: Formation of the acetamide group through amidation reactions involving acyl chlorides and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-furamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the fused oxazole-pyridine ring system and the presence of both chloro and acetamide groups. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of 2-CHLORO-N-[3-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACETAMIDE in various scientific domains
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(19)17-10-4-1-3-9(7-10)14-18-13-11(20-14)5-2-6-16-13/h1-7H,8H2,(H,17,19) |
InChI Key |
RNVOKFQERXPMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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